Spectral Characterization for Identity Confirmation and Purity Assessment
The compound's identity can be unequivocally confirmed using its reference 1H NMR and mass spectral data (GC-MS) available in the SpectraBase library [1]. This spectral signature differentiates it from other pyridinyl propenones lacking the 3-ethoxyvinyl moiety. In contrast, alternative chalcones such as 1-(3-pyridinyl)-3-phenyl-2-propen-1-one (CAS 614-47-1) exhibit distinct fragmentation patterns and chemical shifts due to the phenyl-for-ethoxy substitution, enabling clear discrimination [2].
| Evidence Dimension | Molecular ion peak (MS) and 1H NMR chemical shifts |
|---|---|
| Target Compound Data | 1H NMR and MS (GC) spectra available; exact mass 177.078979 g/mol; InChIKey LGMAYGBRHZXXJX-FNORWQNLSA-N [1] |
| Comparator Or Baseline | 1-(3-pyridinyl)-3-phenyl-2-propen-1-one (CAS 614-47-1): expected different fragmentation due to phenyl substitution; literature MS data available [2] |
| Quantified Difference | Not applicable; qualitative differentiation based on spectral fingerprint |
| Conditions | Reference standard spectra obtained under standardized GC-MS and NMR conditions [1] |
Why This Matters
Accurate spectral identification ensures procurement of the correct material, preventing experimental failures due to isomer or analog contamination.
- [1] SpectraBase. (2025). (E)-3-ethoxy-1-(3-pyridinyl)-2-propen-1-one. Compound ID: FqpJBSr0Kou. John Wiley & Sons, Inc. View Source
- [2] PubChem. (2025). 1-(3-Pyridinyl)-3-phenyl-2-propen-1-one (CID 5354422). View Source
